

# Cy3.5: An In-depth Technical Guide on Structure and Chemical Properties

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## Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

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## For Researchers, Scientists, and Drug Development Professionals

Cyanine 3.5 (**Cy3.5**) is a fluorescent dye of the cyanine family, recognized for its utility in bio-imaging and labeling. This guide provides a comprehensive overview of its chemical structure, photophysical properties, and common experimental applications.

## Chemical Structure

**Cy3.5** possesses a polymethine chain, which is a characteristic feature of cyanine dyes. Its structure can be modified to enhance certain properties; for instance, sulfonation increases its water solubility.<sup>[1]</sup> For practical applications in labeling biomolecules, **Cy3.5** is often functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides.<sup>[2][3][4]</sup> The NHS esters react with primary amines, while maleimides target sulfhydryl groups, enabling covalent attachment to proteins, peptides, and oligonucleotides.<sup>[2][3][5]</sup>

The core structure consists of two nitrogen-containing heterocyclic rings connected by the polymethine bridge. The specific nature of these rings and the length of the chain determine the dye's spectral properties.

## Chemical and Physical Properties

The photophysical characteristics of **Cy3.5** make it a versatile tool in fluorescence-based assays. Key quantitative data are summarized in the table below. It is important to note that

these values can be influenced by environmental factors such as the solvent and conjugation to a biomolecule.

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~581-591 nm[2][6]
Emission Maximum ( $\lambda_{em}$ )	~596-604 nm[2][6]
Molar Extinction Coefficient ( $\epsilon$ )	~116,000 $\text{cm}^{-1}\text{M}^{-1}$ [1]
Quantum Yield ( $\Phi$ )	~0.35[1]
Solubility	Low in water; soluble in organic solvents like DMF and DMSO. Sulfonated versions have improved water solubility.[1]
Storage	Should be stored at $-20^{\circ}\text{C}$ , protected from light and kept dry.[1]

## Experimental Protocols

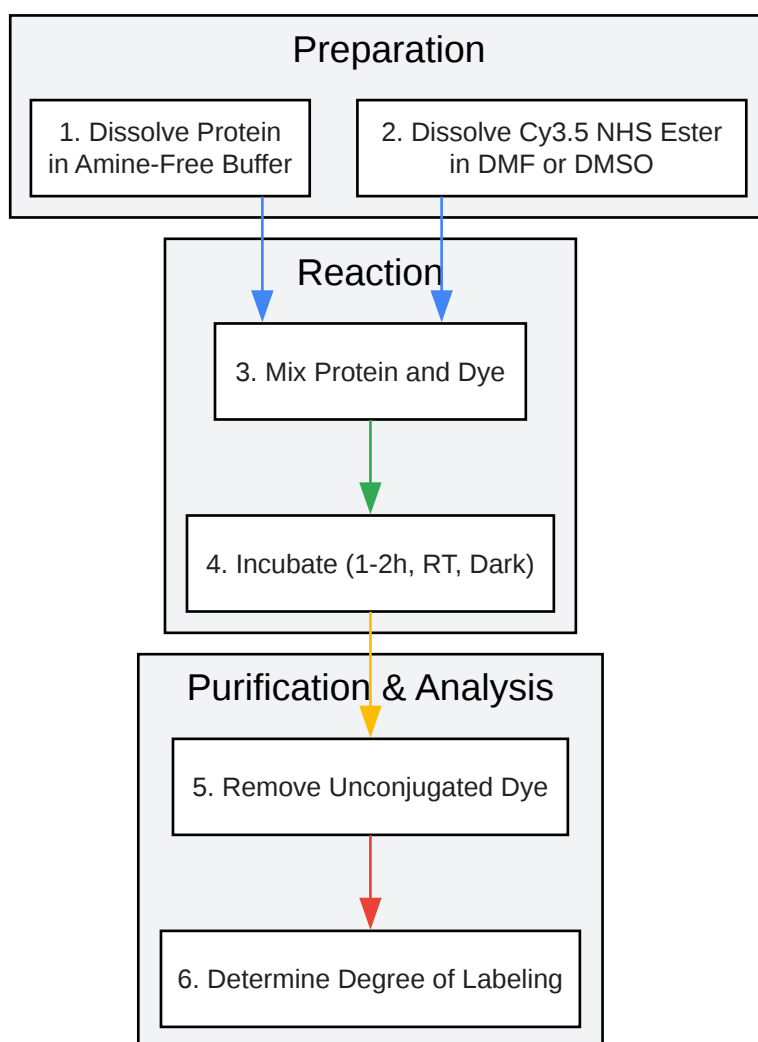
### Protein Labeling with Cy3.5 NHS Ester

This protocol outlines the general steps for labeling proteins with an amine-reactive **Cy3.5** NHS ester.

- **Protein Preparation:** Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **Cy3.5** NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Conjugation Reaction:** Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

- Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of **Cy3.5** (~581 nm).

### Protein Labeling with Cy3.5 NHS Ester



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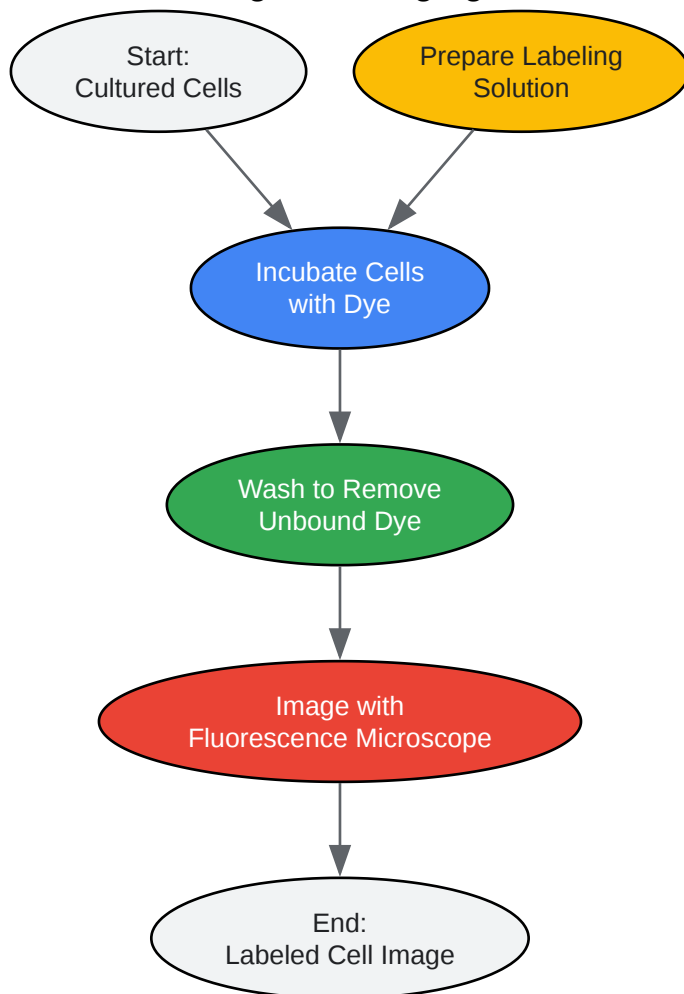
Caption: Workflow for covalent labeling of proteins using **Cy3.5** NHS ester.

## Cell Labeling and Imaging

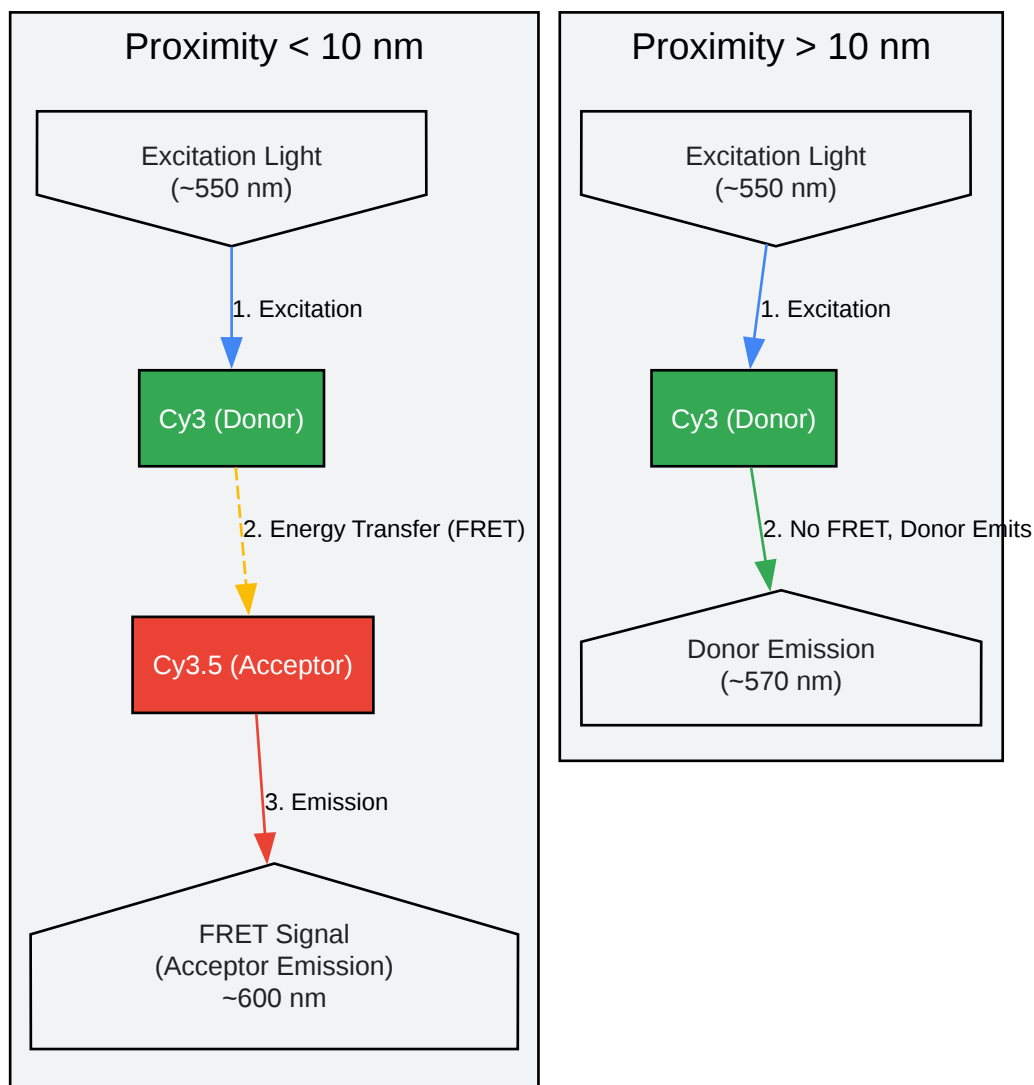
This protocol provides a guideline for labeling and imaging cells using **Cy3.5**.

- **Cell Culture:** Culture cells to an appropriate confluency in a suitable medium.
- **Labeling Solution Preparation:** Prepare a working solution of the **Cy3.5** conjugate in a physiologically compatible buffer (e.g., PBS). The optimal concentration should be determined experimentally.
- **Cell Labeling:** Remove the culture medium, wash the cells with buffer, and add the labeling solution.
- **Incubation:** Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.
- **Washing:** Remove the labeling solution and wash the cells multiple times with buffer to remove unbound dye.
- **Imaging:** Image the labeled cells using a fluorescence microscope with appropriate filters for **Cy3.5** (Excitation: ~580 nm, Emission: ~600 nm).

## Cell Labeling and Imaging Workflow



## FRET between Cy3 (Donor) and Cy3.5 (Acceptor)



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